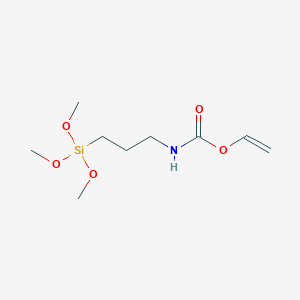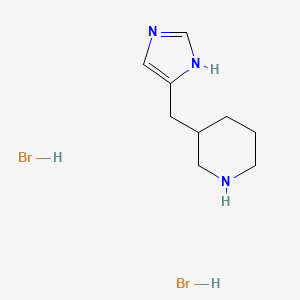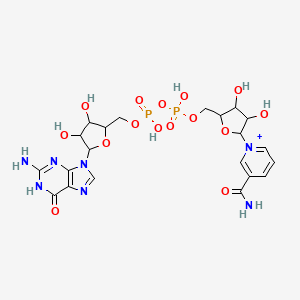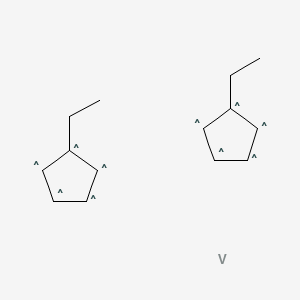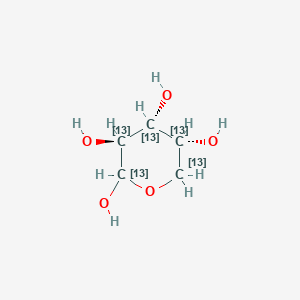
D-Arabinose-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinose-13C5 is a labeled compound of D-arabinose, where all five carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Arabinose-13C5 can be synthesized through multi-step chemical processes involving the incorporation of carbon-13 into the arabinose structure. One common method involves the use of labeled precursors that undergo a series of chemical reactions to form the final product. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions
D-Arabinose-13C5 undergoes various chemical reactions, including:
Oxidation: Converts D-arabinose to arabinonic acid using oxidizing agents.
Reduction: Reduces D-arabinose to arabinitol using reducing agents.
Substitution: Involves replacing hydroxyl groups with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and thionyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Various substituted arabinose derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
D-Arabinose-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used in studies involving carbohydrate metabolism and synthesis.
Biology: Helps in tracing metabolic pathways and understanding cellular processes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development
Wirkmechanismus
The mechanism of action of D-Arabinose-13C5 involves its incorporation into metabolic pathways where it can be tracked using spectroscopic methods. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the compound’s interactions and transformations within biological systems. This is particularly useful in studying metabolic processes and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucose-13C6
- D-Mannose-13C6
- D-Galactose-13C6
- D-Ribose-13C5
Uniqueness
D-Arabinose-13C5 is unique due to its specific labeling of all five carbon atoms with carbon-13, which provides a distinct advantage in studies requiring detailed isotopic analysis. Compared to other labeled sugars, this compound offers unique insights into the metabolism and biochemical pathways involving arabinose .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
155.09 g/mol |
IUPAC-Name |
(3S,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
SRBFZHDQGSBBOR-HCEMOIHRSA-N |
Isomerische SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





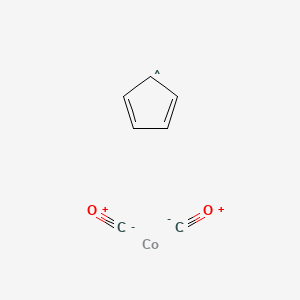



![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
